![molecular formula C13H12F3NO2S B2960024 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034309-98-1](/img/structure/B2960024.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
Scientific Research Applications
Bicyclic Ring Systems in Synthesis
Research has shown the utility of bicyclic ring systems, similar to the core structure of the specified compound, in the synthesis of complex molecules. For example, the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2 leads to the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure, affording the respective 7-azabicyclo[2.2.1]heptane derivatives. This demonstrates the potential of such bicyclic systems in facilitating complex chemical transformations (Longobardi et al., 2015).
Novel Synthesis Approaches
In another study, cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones were utilized as starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, showcasing a novel approach for creating bicyclic β-lactams, which could be further transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers a new route for preparing compounds that could be significant in drug design (Mollet et al., 2012).
Asymmetric Homogeneous Hydrogenation
The asymmetric homogeneous hydrogenation of compounds containing bicyclic [2,2,1]hepta-2,5-diene structures has been explored, revealing insights into solvent complexes and dihydrides from rhodium diphosphine precursors. Such studies are crucial for understanding the mechanisms underlying asymmetric synthesis, potentially applicable in the synthesis of chiral drugs (Brown et al., 1981).
Antibacterial Activity
Research into the synthesis and characterization of novel Schiff base derivatives of amoxicillin, which includes the bicyclic structure similar to "2-Thia-5-azabicyclo[2.2.1]heptan," indicates potential applications in antibacterial treatments. The synthesized compounds were tested for their efficacy against various bacterial strains, highlighting the relevance of such structures in developing new antibacterial agents (Al-Masoudi et al., 2015).
β-Lactamase Inhibitor Degradation
The degradation pathways and structural elucidation of β-lactamase inhibitor products, which share a resemblance with the target compound in their bicyclic thia-azabicyclo structure, have been studied. Understanding these degradation pathways is vital for the development of stable and effective β-lactamase inhibitors (Marunaka et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCAHOKYRIKGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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